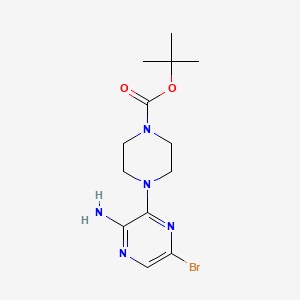

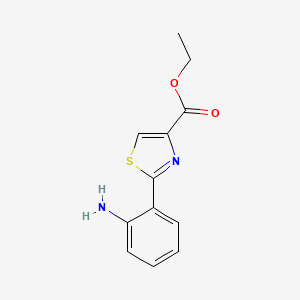

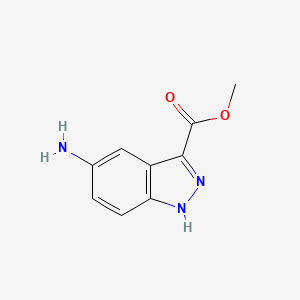

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one (BDBO) is a benzoxazinone compound that is found in a variety of plants and is known for its unique properties. It has been used in a variety of scientific research applications, including as an antifungal agent, an insect repellent, and a potential cancer treatment. In

Wissenschaftliche Forschungsanwendungen

Synthesis of Chromane Derivatives

This compound has been used in the synthesis of chromane derivatives, which are known for their bioactive properties . These derivatives have shown antitumor, anti-inflammatory, antiviral, antiprotozoal, and antimicrobial effects . The compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .

Inhibitor of Salicylate Synthase

The compound has been studied as a potential inhibitor of the salicylate synthase from M. tuberculosis . This could have significant implications for the treatment of tuberculosis .

Antitubercular Agent

Related to the above point, the compound’s potential as an antitubercular agent has been explored . This is due to its role in inhibiting the salicylate synthase, which is a key enzyme in the biosynthesis of siderophores in M. tuberculosis .

Tyrosinase Inhibition

The compound could potentially be used as a tyrosinase inhibitor . Tyrosinase is a key enzyme target to design new chemical ligands against melanogenesis . This could have applications in the food, pharmaceutical, and cosmetics industries .

Synthesis of Dendrimers

While not directly related to “5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one”, dendrimers, which are highly branched macromolecules, can be synthesized from multifunctional core molecules . It’s possible that this compound, with its complex structure, could serve as a core for dendrimer synthesis .

Analytical Characterization

The compound has been used in analytical characterization studies . Its molecular structure was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one involves several chemical reactions. One of the key reactions is the formation of oximes and hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It’s worth noting that similar compounds have been known to influence various metabolic pathways .

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties .

Result of Action

Similar compounds have been known to cause various molecular and cellular changes .

Action Environment

The action, efficacy, and stability of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one can be influenced by various environmental factors. These factors can include pH, temperature, presence of other compounds, and more .

Eigenschaften

IUPAC Name |

5-phenylmethoxy-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14-10-19-13-8-4-7-12(15(13)16-14)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBBIYMYUOTIMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC=C2OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.